5,6-Dimethoxy-1,2-dihydro-3H-indazol-3-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5,6-dimethoxy-1,2-dihydroindazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c1-13-7-3-5-6(4-8(7)14-2)10-11-9(5)12/h3-4H,1-2H3,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCPSAODYJBBHSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)NN2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00570213 | |
| Record name | 5,6-Dimethoxy-1,2-dihydro-3H-indazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00570213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
164582-90-5 | |
| Record name | 5,6-Dimethoxy-1,2-dihydro-3H-indazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00570213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 5,6 Dimethoxy 1,2 Dihydro 3h Indazol 3 One
Foundational Synthetic Strategies for the Indazolone Ring System
The construction of the 1,2-dihydro-3H-indazol-3-one core, also known as an indazolinone, is a central challenge in heterocyclic chemistry. Several foundational strategies have been developed to assemble this bicyclic system.
One prominent method involves the intramolecular cyclization of appropriately substituted benzene (B151609) derivatives. For instance, the cyclization of o-bromobenzohydrazides under mild conditions provides a direct route to the indazolone scaffold. organic-chemistry.org Another classical approach is the Friedel-Crafts cyclization, which can be adapted for indazolone synthesis using masked N-isocyanate precursors. organic-chemistry.org
A significant advancement in indazolone synthesis is the Davis-Beirut reaction. This versatile method utilizes the in-situ generation of highly reactive o-nitrosobenzaldehyde or related nitroso intermediates from precursors like o-nitrobenzyl alcohols or o-nitrobenzylamines. organic-chemistry.org These intermediates then undergo a base-mediated, N-N bond-forming heterocyclization with primary amines to yield the indazolone ring system. organic-chemistry.orgorganic-chemistry.org This reaction is noted for its robustness and ability to generate a diverse range of indazole and indazolone derivatives. organic-chemistry.org
Further strategies include copper-catalyzed intramolecular Ullmann-type reactions, which are effective for forming the N-N bond through the cyclization of precursors like hydrazones derived from 2-halobenzaldehydes. Additionally, B₂(OH)₄-mediated reductive N-N bond formation presents a metal-free approach to synthesizing 2-substituted indazolones under mild conditions. organic-chemistry.org
Directed Synthesis and Derivatization of 5,6-Dimethoxy-1,2-dihydro-3H-indazol-3-one
The specific synthesis of this compound necessitates a directed approach, typically commencing with a precursor that already contains the dimethoxy-substituted benzene ring. A logical and frequently utilized starting material for this purpose is 5,6-dimethoxy-1-indanone (B192829).
The synthesis of the key precursor, 5,6-dimethoxy-1-indanone, can be achieved through several established routes, most commonly via an intramolecular Friedel–Crafts acylation of a corresponding 3-arylpropionic acid derivative. nih.gov
To transform the 5,6-dimethoxy-1-indanone into a suitable substrate for indazolone ring formation, a ring-opening functionalization is required. A classic and effective method for this transformation is the Beckmann rearrangement. masterorganicchemistry.comorganic-chemistry.org This multi-step process involves:
Oximation: The ketone group of 5,6-dimethoxy-1-indanone is first converted into an oxime by reacting it with hydroxylamine (B1172632) (NH₂OH).
Rearrangement: The resulting indanone oxime is then subjected to acid-catalyzed rearrangement. In this step, the C-C bond anti-periplanar to the oxime's hydroxyl group cleaves and migrates to the nitrogen atom, breaking the weak N-O bond. This ring expansion transforms the five-membered carbocyclic ring into a seven-membered lactam (a cyclic amide). masterorganicchemistry.comnih.govscielo.br
Hydrolysis: The lactam is subsequently hydrolyzed under acidic or basic conditions to open the ring, yielding a 2-aminophenylacetic acid derivative, namely 2-amino-4,5-dimethoxyphenylacetic acid. This amino acid contains the necessary functional groups—an amine and a carboxylic acid derivative—correctly positioned on the benzene ring for the subsequent cyclization.
With the precursor 2-amino-4,5-dimethoxyphenylacetic acid in hand, the final step is the construction of the pyrazolone (B3327878) ring to form the indazolone core. This is typically achieved through a diazotization-cyclization sequence:
Diazotization: The primary aromatic amine group of the precursor is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) in an acidic medium) to form a reactive diazonium salt.
Intramolecular Cyclization: The diazonium salt is unstable and readily undergoes intramolecular cyclization. The nitrogen of the adjacent side chain attacks the terminal nitrogen of the diazonium group, leading to the formation of the N-N bond and subsequent tautomerization to yield the stable this compound ring system.
Optimizing the yield for the synthesis of indazolones requires careful control of reaction parameters at each key stage.
For the Beckmann rearrangement , the choice of acid catalyst and solvent is crucial. While classic conditions use strong acids like polyphosphoric acid (PPA), newer protocols have shown that methanesulfonyl chloride (MsCl) in the presence of a Lewis acid can be superior, especially for indanone oximes. nih.gov Temperature and reaction time must also be fine-tuned to ensure complete rearrangement while minimizing side reactions.
Contemporary Synthetic Approaches to the Chemical Compound
Modern synthetic chemistry has pursued milder and more efficient routes to heterocyclic compounds, with photochemical methods emerging as a powerful tool for the synthesis of the indazolone core.
A contemporary and green approach to constructing the 1,2-dihydro-3H-indazol-3-one skeleton involves a photochemical reaction starting from o-nitrobenzyl alcohol derivatives. researchgate.net This method circumvents the often harsh conditions required in other syntheses. researchgate.net The key step is the light-induced, in-situ generation of a highly reactive o-nitrosobenzaldehyde intermediate. organic-chemistry.org
The general mechanism proceeds as follows:
An o-nitrobenzyl alcohol is irradiated with UV light (typically >365 nm), which promotes its conversion to an aci-nitro intermediate.
This intermediate undergoes further transformation to generate the key o-nitrosobenzaldehyde.
The o-nitrosobenzaldehyde then condenses with a primary amine.
The resulting intermediate undergoes cyclization, dehydration, and tautomerization to form the final 1,2-dihydro-3H-indazol-3-one product.
This reaction is often performed in aqueous solvents, such as a phosphate-buffered saline (PBS) solution, at room temperature, highlighting its environmental advantages. organic-chemistry.org To synthesize the target compound, this compound, a plausible starting material would be (4,5-dimethoxy-2-nitrophenyl)methanol, which would be reacted with ammonia (B1221849) or a protected amine under photochemical conditions.
The efficiency of this photochemical cyclization has been explored for various substrates, with yields often being moderate to good. The table below summarizes findings from studies on analogous photochemical indazolone syntheses.
| o-Nitrobenzyl Alcohol Derivative | Amine | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| (2-Nitrophenyl)methanol | n-Butylamine | PBS | 67% | organic-chemistry.org |
| (2-Nitrophenyl)methanol | Benzylamine | PBS | 69% | organic-chemistry.org |
| (5-Methyl-2-nitrophenyl)methanol | n-Butylamine | PBS | 74% | organic-chemistry.org |
| (5-Chloro-2-nitrophenyl)methanol | n-Butylamine | PBS | 10% | organic-chemistry.org |
| 4-(Hydroxymethyl)-3-nitro-N-propylbenzamide | Heptan-1-amine | Acetonitrile | 99% | wikipedia.org |
| (4-Chloro-2-nitrophenyl)methanol | Benzylamine | Acetonitrile/Water | 85% | wikipedia.org |
Transition-Metal-Catalyzed Methodologies in Indazolone Synthesis (e.g., Rhodium-catalyzed annulation)
The synthesis of the indazole core has been significantly advanced by the application of transition-metal catalysis, which offers efficient and highly functional group-compatible pathways. nih.govacs.org Among these, rhodium-catalyzed reactions have emerged as a versatile tool for constructing the indazole scaffold through C–H bond functionalization and subsequent cyclization. nih.govacs.org
A prominent strategy involves the rhodium(III)-catalyzed C–H bond addition of azobenzenes to aldehydes in a formal [4+1] annulation process. nih.govacs.org This reaction is initiated by the direct, regioselective addition of an azobenzene (B91143) C–H bond to an aldehyde. The azo moiety, in addition to enabling the ortho-C–H activation, serves as an internal nucleophile. nih.govacs.org It traps the initial aldehyde addition product, leading to a cyclative capture via intramolecular nucleophilic substitution, which, after aromatization, yields the N-aryl-2H-indazole product. nih.govacs.org This one-step method is noted for its efficiency and tolerance of a broad range of aldehydes and azobenzenes. nih.govacs.org
Another rhodium(III)-catalyzed approach involves the redox-neutral annulation of pyrazolidinones with diazo compounds. This method provides a direct route to pyrazolo[1,2-a]cinnolines, which are structurally related to the indazolone framework, under mild reaction conditions. researchgate.net The process utilizes a secondary amine as an intrinsic directing group and is characterized by its atom economy and scalability, with water and nitrogen gas as the only byproducts. researchgate.net
While these rhodium-catalyzed methods exemplify modern approaches to the broader indazole class, other transition metals like palladium and copper have also been extensively used in indazole synthesis, highlighting the importance of metal catalysis in accessing this privileged heterocyclic system. researchgate.net For instance, copper(I)-mediated Ullman-type couplings are well-established for forming the critical N-aryl or N-N bonds in indazole synthesis. researchgate.net
Multi-Component Reactions and One-Pot Syntheses for Structural Elaboration
Multi-component reactions (MCRs) represent a powerful strategy in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single operation. nih.gov This approach enhances synthetic efficiency by minimizing purification steps and saving time and resources. ub.edu While specific MCRs leading directly to this compound are not extensively detailed, the principles of MCRs are widely applied to synthesize diverse heterocyclic scaffolds, suggesting potential applicability for the elaboration of the indazolone core. nih.gov
Closely related to MCRs are one-pot syntheses, which have been successfully developed for dihydro-1H-indazole derivatives. A notable example is the copper(I)-mediated one-pot synthesis of 2,3-dihydro-1H-indazole heterocycles from ortho-iodo benzylbromides. researchgate.netnih.gov This method provides moderate to good yields and is tolerant of various functionalities on the aromatic ring. researchgate.netnih.gov
Specifically, a dimethoxy-substituted derivative, 1,2-Di-tert-butyl 5,6-dimethoxy-1H-indazole-1,2-(3H)-dicarboxylate, has been synthesized using this one-pot procedure. nih.gov The reaction involves the coupling of 2-iodo-4,5-dimethoxybenzyl bromide with di-tert-butyl hydrazodiformate in the presence of a copper(I) iodide catalyst, 1,10-phenanthroline (B135089) as a ligand, and cesium carbonate as a base in anhydrous DMF. nih.gov This process achieves a 72% yield, which is substantially better than alternative two-step sequences. researchgate.netnih.gov
Table 1: One-Pot Synthesis of a 5,6-Dimethoxy-2,3-dihydro-1H-indazole Derivative nih.gov| Starting Material | Reagents | Catalyst System | Product | Yield |
|---|---|---|---|---|
| 2-Iodo-4,5-dimethoxybenzyl bromide | di-tert-butyl hydrazodiformate, Cs₂CO₃ | CuI, 1,10-phenanthroline | 1,2-Di-tert-butyl 5,6-dimethoxy-1H-indazole-1,2-(3H)-dicarboxylate | 72% |
Furthermore, photochemical methods offer a mild and efficient one-pot route to 1,2-dihydro-3H-indazol-3-ones. nih.govucdavis.edu This strategy involves the in-situ generation of a reactive o-nitrosobenzaldehyde intermediate from an o-nitrobenzyl alcohol via UV irradiation. nih.govucdavis.edu The intermediate is then trapped by a primary amine to construct the indazolone ring system in an aqueous solvent at room temperature, avoiding the harsh conditions required by some traditional methods. nih.govucdavis.edu
Advanced Structural Elucidation and Spectroscopic Characterization of 5,6 Dimethoxy 1,2 Dihydro 3h Indazol 3 One
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. The analysis of ¹H and ¹³C NMR spectra, along with 2D NMR techniques, would provide an unambiguous assignment of all protons and carbons in the 5,6-Dimethoxy-1,2-dihydro-3H-indazol-3-one molecule.
Comprehensive Proton Nuclear Magnetic Resonance (¹H NMR) Interpretation
The ¹H NMR spectrum would be expected to show distinct signals corresponding to the aromatic protons, the methoxy (B1213986) groups, and the protons on the heterocyclic ring.
Aromatic Protons: With methoxy groups at positions 5 and 6, two aromatic protons would remain on the benzene (B151609) ring at positions 4 and 7. These would appear as singlets due to the lack of adjacent protons for splitting. The electron-donating nature of the methoxy groups would shield these protons, causing them to resonate at a relatively high field (lower ppm) compared to the unsubstituted indazolone. We would anticipate their chemical shifts to be in the range of δ 6.5-7.0 ppm.
Methoxy Protons: Two sharp singlets would be expected for the two methoxy groups (-OCH₃). Each singlet would integrate to three protons. Their chemical shifts would typically appear in the range of δ 3.8-4.0 ppm.
NH Protons: The heterocyclic ring contains two N-H protons (at positions 1 and 2). These protons are exchangeable and often appear as broad singlets. Their chemical shifts are highly dependent on the solvent and concentration, but could be expected in the range of δ 8.0-11.0 ppm in a solvent like DMSO-d₆.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| H-4 | ~6.8 | s (singlet) | 1H |
| H-7 | ~6.9 | s (singlet) | 1H |
| 5-OCH₃ | ~3.9 | s (singlet) | 3H |
| 6-OCH₃ | ~3.9 | s (singlet) | 3H |
| N1-H | Broad, variable | s (singlet) | 1H |
| N2-H | Broad, variable | s (singlet) | 1H |
Detailed Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Assignment
The ¹³C NMR spectrum would complement the ¹H NMR data, showing signals for all nine unique carbon atoms in the molecule.
Carbonyl Carbon (C=O): The carbonyl carbon (C-3) of the indazolone ring is typically deshielded and would appear significantly downfield, expected around δ 160-165 ppm.
Aromatic Carbons: Six signals would correspond to the carbons of the benzene ring. The two carbons bearing the methoxy groups (C-5 and C-6) would be highly shielded and appear far downfield, likely in the δ 145-155 ppm range. The carbons adjacent to the heterocyclic fusion (C-3a and C-7a) would also have distinct shifts. The two carbons bearing protons (C-4 and C-7) would be shielded by the ortho/para methoxy groups and appear at higher fields, estimated around δ 95-105 ppm.
Methoxy Carbons: The two methoxy group carbons (-OCH₃) would appear as sharp signals in the aliphatic region, typically around δ 55-60 ppm.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-3 (C=O) | ~163 |
| C-5 (C-O) | ~150 |
| C-6 (C-O) | ~148 |
| C-7a | ~140 |
| C-3a | ~115 |
| C-7 | ~100 |
| C-4 | ~98 |
| 5-OCH₃ | ~56 |
| 6-OCH₃ | ~56 |
Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To confirm these assignments, 2D NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. For this molecule, significant COSY correlations are not expected due to the isolated nature of the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum would establish direct one-bond correlations between protons and the carbons they are attached to. It would definitively link the aromatic proton signals (H-4, H-7) to their corresponding carbon signals (C-4, C-7) and the methoxy proton signals to the methoxy carbon signals.
Mass Spectrometry (MS) Investigations
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, and its fragmentation pattern can further confirm the structure.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
HRMS would be used to determine the exact mass of the molecular ion. For this compound (C₉H₁₀N₂O₃), the calculated exact mass is 194.0691 g/mol . An experimental HRMS measurement matching this value to within a few parts per million would confirm the elemental formula.
Table 3: Predicted HRMS Data
| Ion | Formula | Calculated m/z | Mode |
|---|---|---|---|
| [M+H]⁺ | C₉H₁₁N₂O₃⁺ | 195.0764 | Positive |
| [M-H]⁻ | C₉H₉N₂O₃⁻ | 193.0619 | Negative |
Analysis of Fragmentation Patterns for Structural Confirmation
In an Electron Ionization (EI) or tandem mass spectrometry (MS/MS) experiment, the molecular ion would fragment in a characteristic manner. Expected fragmentation pathways for the indazolone core often involve the loss of small molecules like CO and N₂. For this specific compound, a prominent initial fragmentation would likely be the loss of a methyl group (•CH₃, 15 Da) from one of the methoxy groups, followed by the loss of carbon monoxide (CO, 28 Da). These characteristic losses would provide strong evidence for the presence and location of the methoxy and carbonyl groups, respectively.
Infrared (IR) Spectroscopy for Functional Group Identification
There is no published infrared (IR) spectroscopy data for this compound. Therefore, a data table of characteristic absorption bands and a detailed analysis of its functional groups based on experimental IR spectra cannot be provided. Such an analysis would typically identify key vibrational frequencies corresponding to bonds such as N-H, C=O, C-O, and C-H, which are expected in the molecule's structure.
Complementary Spectroscopic and Diffraction Techniques
Information regarding the use of other spectroscopic or diffraction methods to characterize this compound is also unavailable. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and powder X-ray diffraction (PXRD) are standard methods for the structural elucidation of novel compounds, but no such data has been reported for this specific indazolone derivative.
Computational and Theoretical Investigations of 5,6 Dimethoxy 1,2 Dihydro 3h Indazol 3 One
Quantum Chemical Calculations for Electronic and Molecular Structure
Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. For 5,6-Dimethoxy-1,2-dihydro-3H-indazol-3-one, these calculations would provide a detailed picture of its geometry, electron distribution, and orbital energies, which are key to understanding its reactivity and spectroscopic behavior.
Density Functional Theory (DFT) Studies on Geometry and Electronic Properties
Density Functional Theory (DFT) is a robust method for investigating the electronic structure of molecules. A DFT study of this compound would typically involve geometry optimization to find the most stable arrangement of its atoms in three-dimensional space. This is achieved by calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located.
Key electronic properties that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that provides insight into the chemical reactivity and kinetic stability of the molecule. A smaller gap generally suggests higher reactivity. The electron-donating nature of the methoxy (B1213986) groups would be expected to raise the energy of the HOMO, thereby potentially reducing the HOMO-LUMO gap compared to the unsubstituted indazolone.
Natural Bond Orbital (NBO) analysis is another important aspect of DFT studies. It allows for the investigation of charge distribution and hyperconjugative interactions within the molecule. For this compound, NBO analysis would quantify the delocalization of electron density from the lone pairs of the methoxy oxygen atoms into the aromatic ring, providing a quantitative measure of their electron-donating strength.
Table 1: Predicted Key Parameters from DFT Calculations for this compound
| Parameter | Predicted Value/Observation | Significance |
|---|---|---|
| Optimized Geometry | Near-planar indazolone core with specific orientations of the methoxy groups. | Determines the ground-state structure and steric properties. |
| HOMO Energy | Higher than unsubstituted indazolone. | Indicates a greater propensity to donate electrons. |
| LUMO Energy | Minimally affected or slightly lowered. | Relates to the ability to accept electrons. |
| HOMO-LUMO Gap | Smaller than unsubstituted indazolone. | Suggests potentially higher chemical reactivity. |
| Dipole Moment | A non-zero value influenced by the methoxy and carbonyl groups. | Provides information on the molecule's polarity. |
| Atomic Charges | Increased negative charge on the benzene (B151609) ring, particularly ortho and para to the methoxy groups. | Highlights nucleophilic and electrophilic sites. |
Computational Prediction of Spectroscopic Parameters (e.g., GIAO NMR Chemical Shifts)
Computational methods are highly effective in predicting spectroscopic data, which can then be used to validate experimentally obtained spectra or to aid in the structural elucidation of new compounds. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating NMR chemical shifts.
By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, it is possible to predict the ¹H and ¹³C NMR chemical shifts. These theoretical values, when referenced against a standard compound like tetramethylsilane (B1202638) (TMS), can be compared with experimental data.
The predicted ¹H NMR spectrum would show distinct signals for the aromatic protons, the N-H protons of the pyrazole (B372694) ring, and the methyl protons of the two methoxy groups. The chemical shifts of the aromatic protons would be influenced by the electron-donating effect of the methoxy groups, likely causing an upfield shift (to lower ppm values) compared to the parent indazolone. The protons of the two methoxy groups would appear as sharp singlets.
Similarly, the ¹³C NMR spectrum would be predicted, showing signals for all the carbon atoms in the molecule. The carbons of the benzene ring attached to the methoxy groups (C5 and C6) would be significantly shielded, appearing at higher fields (lower ppm values) in the calculated spectrum. The carbonyl carbon (C3) would be expected to have a characteristic downfield chemical shift.
Tautomerism and Conformational Dynamics of the Indazolone Scaffold
The indazolone scaffold is known to exhibit tautomerism, a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton. Understanding the tautomeric and conformational landscape is essential for predicting the molecule's behavior in different environments.
Elucidation of Tautomeric Equilibria (e.g., Keto-Enol and 1H/2H Isomerism)
For this compound, two primary types of tautomerism are of interest: keto-enol tautomerism and 1H/2H isomerism.
Keto-Enol Tautomerism: The keto form is the 1,2-dihydro-3H-indazol-3-one structure. The corresponding enol form would be 5,6-dimethoxy-1H-indazol-3-ol, where the proton from N2 has moved to the carbonyl oxygen at C3, resulting in a hydroxyl group and a fully aromatic indazole ring system. Computational studies on the parent indazolinone have shown that the keto-form is generally more stable. However, the equilibrium can be influenced by solvent effects, with polar solvents potentially stabilizing the more polar tautomer. For the 5,6-dimethoxy derivative, the increased aromaticity of the enol form could play a significant role in its relative stability.
1H/2H Isomerism: This type of annular tautomerism involves the migration of the proton between the two nitrogen atoms of the pyrazole ring. In the context of the keto form, this would be the equilibrium between this compound (the 1H-tautomer, with the proton on N1) and this compound (the 2H-tautomer, with the proton on N2). For the parent indazole, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. nih.gov This preference is expected to hold for the 5,6-dimethoxy derivative.
Quantum chemical calculations of the relative energies of these different tautomers would allow for the prediction of their equilibrium populations.
Table 2: Possible Tautomers of 5,6-Dimethoxy-indazolone
| Tautomer Type | Structure Name | Key Features |
|---|---|---|
| Keto (1H) | This compound | Carbonyl group at C3; Proton on N1. |
| Keto (2H) | This compound | Carbonyl group at C3; Proton on N2. |
| Enol | 5,6-Dimethoxy-1H-indazol-3-ol | Hydroxyl group at C3; Fully aromatic. |
Energetic Analysis of Preferred Conformational States
Beyond tautomerism, the conformational flexibility of this compound, primarily due to the rotation of the two methoxy groups, can be investigated. A Potential Energy Surface (PES) scan can be performed by systematically rotating the dihedral angles of the C-O bonds of the methoxy groups and calculating the energy at each step. This would reveal the most stable conformations (global and local minima) and the energy barriers to rotation between them. It is likely that the preferred conformations will seek to minimize steric hindrance between the methoxy groups and adjacent protons on the aromatic ring.
Molecular Modeling and Advanced Simulation Techniques
While static quantum chemical calculations provide a wealth of information about the properties of a single molecule at 0 K, molecular modeling and simulation techniques can be used to study the behavior of the molecule in a more realistic environment, such as in solution and at finite temperatures.
Molecular dynamics (MD) simulations could be employed to study the dynamic behavior of this compound in a solvent, such as water or DMSO. By simulating the movements of the solute and solvent molecules over time, MD can provide insights into solvation effects, the stability of different conformers in solution, and the dynamics of intermolecular interactions, such as hydrogen bonding between the indazolone and solvent molecules. These simulations would be particularly useful for understanding how the solvent influences the tautomeric equilibrium.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 5,6-dimethoxy-1H-indazol-3-ol |
Molecular Dynamics Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the conformational changes and dynamic behavior of a molecule over time. For this compound, MD simulations could elucidate its structural flexibility, solvent interactions, and stability.
In studies involving other indazole derivatives, MD simulations have been crucial in understanding how these molecules interact with biological targets, such as proteins. nih.govtandfonline.com For instance, when docked into the active site of a protein, MD simulations can assess the stability of the resulting complex. tandfonline.com Key parameters analyzed in such simulations include:
Root Mean Square Deviation (RMSD): This parameter measures the average distance between the atoms of the molecule (or a protein-ligand complex) at a specific time point compared to a reference structure. A stable RMSD value over the simulation time suggests that the system has reached equilibrium and is structurally stable.
Root Mean Square Fluctuation (RMSF): This metric indicates the fluctuation of individual atoms or residues around their average positions. It helps to identify flexible regions within the molecule. For this compound, RMSF could highlight the mobility of the methoxy groups relative to the more rigid indazolone core.
The dynamic behavior revealed by MD simulations is critical for understanding how the molecule might adapt its shape to fit into a binding pocket or how it behaves in a solution.
Table 1: Illustrative Molecular Dynamics Simulation Parameters for an Indazolone Derivative This table is a hypothetical representation of typical data obtained from MD simulations for compounds structurally similar to this compound, for illustrative purposes.
| Simulation Parameter | Value | Interpretation |
| Simulation Time | 100 ns | The total time over which the molecular motion was simulated. |
| System Temperature | 300 K | The temperature at which the simulation was conducted, typically human body temperature. |
| Average RMSD | 2.5 Å | A stable, low average RMSD suggests the molecule maintains a consistent conformation. |
| Peak RMSF (Methoxy Groups) | 4.0 Å | Higher fluctuations in the methoxy groups indicate greater flexibility compared to the core structure. |
| Peak RMSF (Indazolone Core) | 1.8 Å | Lower fluctuations in the bicyclic core indicate its rigidity. |
In Silico Prediction of Reactivity and Selectivity Profiles
In silico methods, which are computational approaches to predict chemical properties, are invaluable for understanding the reactivity and selectivity of molecules like this compound. These predictions can guide synthetic chemistry efforts and provide insights into the molecule's potential chemical interactions.
Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations can predict various properties that are directly related to reactivity:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap can indicate the molecule's chemical stability.
Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the surface of a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, an ESP map would likely show negative potential around the oxygen atoms of the carbonyl and methoxy groups, and around the nitrogen atoms, indicating these are likely sites for electrophilic attack.
Fukui Indices: These are used to predict which atoms in a molecule are more susceptible to nucleophilic, electrophilic, or radical attack. researchgate.net
For the indazole scaffold, computational studies have been used to predict the regioselectivity of reactions like N-alkylation. researchgate.net Such studies often find that the relative energies of possible transition states determine the final product distribution. semanticscholar.org For this compound, theoretical calculations could predict whether reactions are more likely to occur at the N1 or N2 position of the indazole ring, or at other sites on the molecule.
Table 2: Predicted Reactivity Indices for this compound This table presents hypothetical data based on general principles of computational chemistry as applied to analogous molecules, serving as an example of what a theoretical analysis would yield.
| Reactivity Descriptor | Predicted Value/Region | Implication |
| HOMO Energy | -6.5 eV | Indicates the molecule's capacity to act as an electron donor in reactions. |
| LUMO Energy | -1.2 eV | Indicates the molecule's capacity to act as an electron acceptor. |
| HOMO-LUMO Gap | 5.3 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |
| Most Nucleophilic Site | Carbonyl Oxygen / N1 Atom | Predicted site for attack by electrophiles based on electrostatic potential. |
| Most Electrophilic Site | Carbonyl Carbon | Predicted site for attack by nucleophiles. |
These computational and theoretical investigations, while not yet specifically published for this compound, represent a powerful and modern approach to chemical research. By applying these established methodologies, a comprehensive understanding of the molecule's dynamic nature, reactivity, and selectivity can be achieved, paving the way for its potential applications.
Structure Activity Relationship Sar Studies and Rational Design for 5,6 Dimethoxy 1,2 Dihydro 3h Indazol 3 One Derivatives
The Role of the 5,6-Dimethoxy Moiety in Modulating Biological Activity
The 5,6-dimethoxy substitution pattern on the indazolone ring is a key structural feature found in a variety of biologically active compounds. While direct SAR studies comparing the 5,6-dimethoxy analogue with unsubstituted or other methoxy-substituted indazolones are not extensively detailed in readily available literature, the recurrence of this specific moiety in active molecules implies its significance.
For instance, structurally related compounds such as 5,6-dimethoxy-1-indanone (B192829) have been utilized as key intermediates in the synthesis of molecules with potent biological activities. rsc.org Furthermore, a series of 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-2-indenyl methanone (B1245722) analogues were synthesized and evaluated for their potential in treating Alzheimer's disease. japsonline.com Within this series, specific compounds demonstrated moderate to high acetylcholinesterase (AChE) inhibitory activities, with the 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-2-indenyl-3,4,5-trimethoxyphenylmethanone derivative showing significant potency. japsonline.com The presence of the two methoxy (B1213986) groups at the C5 and C6 positions influences the electron distribution of the aromatic ring system. These electron-donating groups can modulate the molecule's ability to participate in crucial interactions, such as π-stacking or hydrogen bonding, with target proteins. The specific positioning of these groups is thought to be vital for achieving the optimal orientation within a receptor's binding pocket, thereby enhancing biological activity.
Systematic Modifications at the Indazolone Nitrogen Centers (N1 and N2)
The nitrogen atoms at the N1 and N2 positions of the indazolone core are critical sites for chemical modification, offering a straightforward way to alter the molecule's physicochemical properties and biological activity. Alkylation or arylation at these positions can significantly impact a compound's potency, selectivity, and metabolic stability.
Studies on related indazole scaffolds have provided valuable insights into the effects of N-substitution. For example, in the development of analogues of YC-1, a soluble guanylate cyclase activator, systematic modifications at the N1 position of the indazole ring were explored. austinpublishinggroup.com Research showed that introducing a benzyl (B1604629) group at N1 was essential for a specific biological activity, and further substitution on this benzyl ring could fine-tune the compound's potency. austinpublishinggroup.com It was found that fluoro or cyano substitution at the ortho position of the N1-benzyl ring resulted in superior inhibitory activity compared to substitutions at the meta or para positions. austinpublishinggroup.com
The alkylation of indazoles can lead to the formation of two distinct regioisomers, with the substituent at either the N1 or N2 position. rsc.org The strategic synthesis and separation of these isomers are essential, as they often exhibit different biological profiles. The nature of the substituent—whether it is a small alkyl chain, a bulky aromatic group, or a group capable of forming hydrogen bonds—can drastically alter the molecule's interaction with its biological target.
| N1-Substituent on Indazole Core (YC-1 Analogues) | Relative Biological Activity (IC50) | Reference |
|---|---|---|
| ortho-Fluoro Benzyl | 4.9 µM | austinpublishinggroup.com |
| ortho-Cyano Benzyl | 8.7 µM | austinpublishinggroup.com |
| meta-Fluoro Benzyl | 10 µM | austinpublishinggroup.com |
| para-Fluoro Benzyl | 19 µM | austinpublishinggroup.com |
This table presents data on YC-1 analogues to illustrate the principle of N1-substitution effects on the broader indazole scaffold.
Exploration of Substituent Effects on the Indazolone Ring System (C-positions)
Modifying the benzene (B151609) portion of the indazolone ring system, specifically at the available C4 and C7 positions, provides another avenue for optimizing biological activity. Substituents at these positions can influence the molecule's electronic properties, steric profile, and solubility.
Research into various indazole derivatives has highlighted the importance of substitutions on this ring. For example, the introduction of a nitro group at the C7 position to create 7-nitroindazole (B13768) resulted in a potent nitric oxide synthase inhibitor. austinpublishinggroup.comresearchgate.net Similarly, a 7-methoxyindazole was also found to be a highly active inhibitor in in-vitro enzymatic assays. austinpublishinggroup.com Further studies on N-[6-indazolyl]arylsulfonamides revealed that a derivative featuring a 7-ethoxy group exhibited significant antiproliferative activity against ovarian and lung cancer cell lines. nih.gov These examples underscore the therapeutic potential that can be unlocked by modifying the C7 position.
| C-Position | Substituent | Observed Biological Activity/Role | Reference |
|---|---|---|---|
| C6 | Hydrophilic groups (e.g., 4-(4-methylpiperazin-1-yl)phenyl) | Modulates anti-cancer activity | rsc.org |
| C7 | Nitro (NO2) | Nitric oxide synthase inhibition | austinpublishinggroup.com |
| C7 | Methoxy (OCH3) | Nitric oxide synthase inhibition | austinpublishinggroup.com |
| C7 | Ethoxy (OCH2CH3) | Antiproliferative activity | nih.gov |
Principles of Rational Drug Design Applied to 5,6-Dimethoxy-1,2-dihydro-3H-indazol-3-one Analogues
Rational drug design involves the iterative process of designing and synthesizing compounds based on an understanding of a biological target's structure and the SAR of existing ligands. This approach aims to optimize molecular interactions to achieve higher potency and selectivity. The indazole scaffold has been the subject of such design strategies.
A notable example involves the structural optimization of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia. researchgate.net In this study, researchers designed a series of compounds based on previous inhibitors, systematically introducing various substituents to create benzamide (B126) and phenyl urea (B33335) derivatives. researchgate.net The goal was to enhance binding affinity and selectivity. This process led to the identification of an inhibitor with strong activity against both wild-type FLT3 and its drug-resistant mutants, demonstrating the success of the rational design approach. researchgate.net
The principles applied in such studies are directly relevant to analogues of this compound. By identifying a biological target, computational tools like molecular docking can be used to predict how analogues might bind. This information, combined with established SAR data, guides the synthesis of new derivatives with modifications aimed at improving key interactions, such as hydrogen bonding or hydrophobic contacts, ultimately leading to the development of more effective therapeutic agents.
Preclinical Biological and Pharmacological Research on the Indazolone Scaffold and Dimethoxy Derivatives
Indazolones as a Privileged Scaffold in Preclinical Drug Discovery
The indazole ring system, a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a prominent structural motif in medicinal chemistry. researchgate.netresearchgate.net Its unique chemical properties and versatile tautomeric forms (1H-indazole, 2H-indazole, and 3H-indazole) make it a valuable scaffold for the synthesis of diverse bioactive molecules. researchgate.netresearchgate.net The 1H-indazole tautomer is generally the most thermodynamically stable and predominant form. researchgate.net
Indazole-containing derivatives have garnered significant attention in drug discovery due to their wide spectrum of pharmacological activities. researchgate.netomu.edu.tr This scaffold is present in numerous commercially available drugs and therapeutic agents currently in clinical trials, highlighting its therapeutic potential. researchgate.netomu.edu.trresearchgate.net The versatility of the indazolone core allows for structural modifications that can be tailored to interact with a wide array of biological targets, leading to applications in various disease areas. researchgate.netgoogleapis.com Researchers have successfully developed indazolone derivatives with anti-inflammatory, antimicrobial, antiviral, and antitumor properties, among others. researchgate.netomu.edu.tr The established success and broad applicability of this scaffold have cemented its status as a "privileged scaffold" in preclinical and clinical drug development. researchgate.netgoogleapis.com
Elucidation of Molecular Mechanisms of Action and Target Identification
Indazolone derivatives have been extensively investigated as potent inhibitors of various enzymes, which is a key mechanism underlying their therapeutic effects.
Kinase Inhibition: A primary area of investigation for indazole derivatives is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. Numerous indazole-based compounds have been developed as specific inhibitors of both tyrosine kinases and serine/threonine kinases. Several FDA-approved anti-cancer drugs, such as Axitinib, Pazopanib, and Linifanib, feature an indazole core and function as multi-kinase inhibitors.
Preclinical research has identified indazole derivatives that potently inhibit a range of kinases, including:
Fibroblast Growth Factor Receptors (FGFRs): Certain 1H-indazole-based derivatives have been identified as potent inhibitors of FGFR1-3. For example, one study identified a lead compound with IC50 values of 2.0 ± 0.4 µM, 0.8 ± 0.3 µM, and 4.5 ± 1.6 µM for FGFR1, FGFR2, and FGFR3, respectively. Another derivative, compound 99 , showed an IC50 of 2.9 nM against FGFR1.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): Indazole-pyrimidine-based derivatives have been explored as VEGFR-2 inhibitors, a key target in angiogenesis. The presence of methoxy (B1213986) groups on these derivatives has been shown to be more potent than alkyl or halogen substitutions.
Extracellular Signal-Regulated Kinase 1/2 (ERK1/2): A series of 1H-indazole amide derivatives were evaluated for ERK1/2 inhibitory activity, with advanced compounds showing IC50 values as low as 9.3 ± 3.2 nM. researchgate.net
Checkpoint Kinases 1 and 2 (Chk1/Chk2): Imidazolone derivatives, which share structural similarities with indazolones, have been designed as dual inhibitors of Chk1 and Chk2, with one compound showing IC50 values of 0.137 µM and 0.25 µM, respectively.
| Indazole Derivative Class | Target Kinase(s) | Reported IC₅₀ Values |
| 1H-Indazole Derivatives | FGFR1, FGFR2, FGFR3 | 2.0 µM (FGFR1), 0.8 µM (FGFR2), 4.5 µM (FGFR3) |
| N-ethylpiperazine Indazole | FGFR1 | 2.9 nM |
| 1H-Indazole Amides | ERK1/2 | 9.3 - 25.8 nM |
Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibition: IDO1 is an enzyme involved in tryptophan metabolism and plays a role in immune suppression, making it a target for cancer immunotherapy. A series of 3-substituted 1H-indazoles were investigated for their ability to inhibit the IDO1 enzyme. Two lead compounds from this series, 121 and 122 , demonstrated potent inhibitory activity with IC50 values of 720 nM and 770 nM, respectively. The 1H-indazole ring was identified as a crucial pharmacophore for this inhibitory activity.
While some research has explored indazole-related structures against other enzyme classes like carbonic anhydrase, the data supporting direct and potent inhibition by the indazolone scaffold itself is not as extensively documented as it is for kinases and IDO1. There is currently a lack of significant preclinical data linking indazolone derivatives to calmodulin antagonism.
The serotonin (B10506) 5-HT3 receptor, a ligand-gated ion channel, is a well-established target for indazole derivatives. These receptors are located in the central and peripheral nervous systems and are involved in various physiological processes, including emesis, pain perception, and mood regulation.
Indazole-3-carboxylic acid derivatives have been identified as potent and selective 5-HT3 receptor antagonists. The development of these antagonists was a significant step forward from earlier compounds, as they were devoid of dopamine (B1211576) antagonist properties. One such derivative, known as BRL 43694 (Granisetron), emerged from these studies as a potent and selective antagonist used clinically to manage nausea and vomiting induced by cancer chemotherapy. The general structure for 5-HT3 receptor antagonists includes a rigid aromatic system, like indazole, a basic amine, and a coplanar carbonyl group or an equivalent. By blocking the 5-HT3 receptor, these antagonists prevent the binding of serotonin, which can modulate the release of other neurotransmitters and produce therapeutic effects.
Beyond direct enzyme or receptor targeting, indazolone derivatives exert their pharmacological effects by modulating fundamental cellular pathways, particularly those involved in cell survival and proliferation.
Apoptosis Induction: Several studies have demonstrated the ability of indazole derivatives to induce apoptosis, or programmed cell death, in cancer cells. This is a critical mechanism for their anti-cancer activity. For instance, the indazole derivative 2f was shown to dose-dependently promote apoptosis in a breast cancer cell line. The mechanism involved the upregulation of pro-apoptotic proteins like cleaved caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2. Another compound, 6o , was also found to induce apoptosis, potentially by disrupting the p53/MDM2 pathway, leading to an increase in p53 protein levels.
Cell Cycle Perturbation: Disruption of the cell cycle is another key anti-proliferative strategy of indazolone derivatives. These compounds can arrest cancer cells at specific phases of the cell cycle, preventing their division and growth.
An indanone-based thiazolyl hydrazone derivative, ITH-6 , was found to arrest colorectal cancer cells in the G2/M phase.
The indazole derivative 6o arrested a chronic myeloid leukemia cell line in the G0/G1 phase.
Other studies on different quinazolinone derivatives (structurally related to indazolones) have also shown cell cycle arrest at the G2/M phase. This perturbation is often linked to the induction of DNA damage and the activation of cell cycle checkpoint proteins like p53 and p21.
Diverse Therapeutic Areas of Preclinical Investigation for Indazolone Derivatives
The anti-inflammatory properties of indazole and indazolone derivatives are well-documented in preclinical studies. researchgate.netomu.edu.tr These compounds have shown efficacy in various models of inflammation. For example, N-substituted indazolones were demonstrated to be potent anti-inflammatory agents in mice.
The mechanisms underlying their anti-inflammatory effects are multifaceted and involve the modulation of key inflammatory mediators:
Inhibition of Cyclooxygenase (COX): Indazole derivatives have been shown to inhibit the COX-2 enzyme, a key player in the production of prostaglandins (B1171923) which mediate inflammation. In one study, 5-aminoindazole (B92378) showed a maximum of 78% inhibition of COX-2 at a concentration of 50 µM, with an IC50 value of 12.32 µM.
Suppression of Pro-inflammatory Cytokines: These compounds can block the release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β).
Inhibition of Other Inflammatory Enzymes: The anti-inflammatory activity of N-substituted indazolones has also been linked to the inhibition of lysosomal hydrolytic enzymes and 5'-lipoxygenase activities.
Free Radical Scavenging: Indazole derivatives can stabilize free radicals, which are involved in the inflammatory process.
| Compound/Derivative | Model/Assay | Key Anti-inflammatory Finding |
| N-Substituted Indazolones | In vivo (mice) | Potent anti-inflammatory and analgesic agents. |
| Indazole | In vitro | Concentration-dependent inhibition of COX-2 (IC₅₀ = 23.42 µM). |
| 5-Aminoindazole | In vitro | Concentration-dependent inhibition of COX-2 (IC₅₀ = 12.32 µM). |
| 6-Nitroindazole | In vitro | Concentration-dependent inhibition of COX-2 (IC₅₀ = 19.22 µM). |
| Various Indazoles | In vitro | Inhibition of pro-inflammatory cytokines (TNF-α, IL-1β) and free radicals. |
Antimicrobial Potentials (Antibacterial, Antifungal, Antiparasitic Activities)
The indazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, with its derivatives showing a wide array of biological activities, including antimicrobial effects. nih.govnih.gov The indazolone core, a key variation of this scaffold, has also been identified as a source of therapeutically important drug candidates with potential antimicrobial properties. tsijournals.com
Studies have shown that various indazole analogs exhibit significant antibacterial and antifungal activity. nih.gov For instance, a series of N-methyl-3-aryl indazoles demonstrated potent activity against bacterial strains such as Xanthomonas campestris, Bacillus cereus, Escherichia coli, and Bacillus megaterium, as well as the fungal strain Candida albicans. nih.gov More recent research has identified new indazole and pyrazoline derivatives with promising antimicrobial activities, particularly against gram-positive bacteria, including several drug-resistant Staphylococcus and Enterococcus strains. mdpi.com Although these findings highlight the potential of the general indazole scaffold, specific research into the antibacterial, antifungal, or antiparasitic activities of 5,6-Dimethoxy-1,2-dihydro-3H-indazol-3-one itself has not been extensively reported.
Antiviral Properties
The indazolone scaffold is considered a promising starting point for the development of novel antiviral agents. While specific studies on this compound are not available, research on structurally related compounds underscores the potential of this chemical family. The core 1,2-dihydro-3H-indazol-3-one structure is associated with a plethora of biological activities, including antiviral properties.
Further supporting the potential of the dimethoxy substitution pattern, a focused study on 5,6-dimethoxyindan-1-one analogs—a structurally similar scaffold—revealed potent antiviral activity against a range of viruses. One analog, in particular, demonstrated high efficacy against the vaccinia virus. This suggests that the 5,6-dimethoxy motif can be a crucial component for potent antiviral action, warranting further investigation within the indazolone series.
Cardiovascular System Research (e.g., Antiarrhythmic, Antihypertensive)
Indazole derivatives have shown considerable promise in the treatment of cardiovascular diseases, with various analogs exhibiting antiarrhythmic, antihypertensive, and cardioprotective effects. nih.govnih.gov One of the most notable examples is DY-9760e, a compound that features the 5,6-dimethoxy-1H-indazole core structure. nih.gov
DY-9760e has been identified as a novel calmodulin antagonist and has demonstrated significant cardioprotection against ischemic/reperfusion injury in preclinical models. nih.gov The beneficial effects of the broader indazole class extend to circulatory disorders, inhibition of platelet aggregation, and reduction of vascular contraction. nih.gov This body of research indicates that the indazole scaffold, particularly when substituted with dimethoxy groups at the 5 and 6 positions, is a promising area for the development of novel cardiovascular therapies.
Neurodegenerative Disease Research
Currently, there is a lack of significant preclinical research directly linking the this compound compound or the broader indazolone scaffold to the treatment of neurodegenerative diseases such as Alzheimer's or Parkinson's disease. While the indazole motif is known to be a bioisostere for indole, a core component of serotonin-related tryptamines, and has been explored for activity at serotonin receptors, its application in neurodegenerative disease remains an underexplored area. nih.gov
Preclinical Anticancer Research (excluding human trials)
The indazole scaffold is a well-established pharmacophore in oncology, forming the core of several FDA-approved anticancer drugs. rsc.orgnih.govresearchgate.net Derivatives of indazole have been extensively investigated for their ability to inhibit cancer cell growth, induce apoptosis (programmed cell death), and halt the cell cycle. rsc.orgnih.govmdpi.com The antitumor activity of this class of compounds is a major focus of ongoing preclinical research. nih.govnih.gov
The anticancer effects of indazole derivatives are often linked to their ability to inhibit specific protein kinases that drive tumor growth. nih.govrsc.org
Fibroblast Growth Factor Receptors (FGFRs): The dimethoxybenzene group is recognized as a key motif for enhancing the selectivity of FGFR inhibitors. nih.govscienceopen.com Genomic alterations in FGFRs are common in various cancers, making them a critical therapeutic target. nih.govnih.govtargetedonc.com The presence of the 5,6-dimethoxy pattern in the indazolone structure provides a strong rationale for investigating its potential as a selective FGFR inhibitor. researchgate.net
Pim Kinases: This family of serine/threonine kinases is frequently overexpressed in many cancers and plays a role in cell survival and proliferation. nih.gov The indazole scaffold has been successfully utilized to develop potent inhibitors of Pim kinases, with some pyrrolo[2,3-g]indazole derivatives showing sub-micromolar inhibitory activity. nih.govresearchgate.netresearchgate.net
Aurora Kinases: These enzymes are essential for cell division and are often overexpressed in tumors. nih.gov Researchers have successfully designed novel indazole derivatives that act as potent inhibitors of Aurora kinases, demonstrating the suitability of this scaffold for targeting key regulators of mitosis. nih.govresearchgate.netnih.gov
Bcr-Abl: The Bcr-Abl fusion protein is the hallmark of chronic myeloid leukemia (CML). nih.gov While imatinib (B729) and other inhibitors are effective, resistance, particularly through the T315I mutation, remains a challenge. nih.govyoutube.com Recent studies have led to the discovery of 3-aminoindazole derivatives that act as potent pan-Bcr-Abl inhibitors, capable of overcoming this key resistance mutation. nih.gov
Hypoxia Inducible Factor-1 (HIF-1): HIF-1 is a transcription factor that helps tumor cells survive in low-oxygen (hypoxic) environments and is a promising target for cancer therapy. nih.govmdpi.comresearchgate.net Indazole derivatives, including indenopyrazolones, have been identified as potent inhibitors of HIF-1 transcriptional activity. nih.govresearchgate.net
Numerous studies have demonstrated the potent antiproliferative activity of indazole derivatives against a wide range of human cancer cell lines in vitro. These compounds have been shown to inhibit cell growth at concentrations ranging from nanomolar to low micromolar levels. rsc.orgnih.govciac.jl.cn
For example, one study on polysubstituted indazoles found IC₅₀ values (the concentration required to inhibit 50% of cell growth) between 0.64 to 17 µM against A2780 (ovarian) and A549 (lung) cancer cell lines. nih.govresearchgate.net Another series of 1H-indazole-3-amine derivatives showed potent activity against the K562 (chronic myeloid leukemia) cell line, with one compound having an IC₅₀ value of 5.15 µM while showing significantly less toxicity to normal cells. mdpi.comnih.gov Furthermore, derivatives of 1H-benzo[f]indazole-4,9-dione have also exhibited significant antiproliferative activity against KATO-III (gastric) and MCF-7 (breast) cancer cell lines. mdpi.comnih.govresearchgate.net
| Indazole Derivative Series | Cancer Cell Line | Reported IC₅₀ Range | Reference |
|---|---|---|---|
| Polysubstituted Indazoles | A2780 (Ovarian), A549 (Lung) | 0.64 - 17 µM | nih.govresearchgate.net |
| 1H-Indazole-3-amine Derivatives | K562 (Leukemia) | 5.15 µM (for lead compound) | mdpi.comnih.gov |
| Indazole-Chalcone Hybrids | MKN45 (Gastric) | 2.65 - 3.55 µM | ciac.jl.cn |
| 1H-Benzo[f]indazole-4,9-diones | KATO-III (Gastric) | 25.5 - 401.8 µM | mdpi.comnih.gov |
| MCF-7 (Breast) | 27.5 - 432.5 µM | mdpi.comnih.gov | |
| Indazol-Pyrimidine Derivatives | MCF-7 (Breast) | 1.63 - 4.80 µM | nih.gov |
Molecular Mechanisms of Apoptosis Induction and Cell Cycle Arrest
There is no available data detailing the molecular mechanisms through which this compound might induce apoptosis or cause cell cycle arrest. Investigations into other indazolone derivatives have sometimes pointed to interactions with specific cellular targets like protein kinases, but no such information exists for the specified compound.
Emerging Preclinical Research Directions and Therapeutic Opportunities
Due to the lack of foundational preclinical data, there are currently no documented emerging research directions or identified therapeutic opportunities specifically for this compound. The potential of any chemical entity can only be proposed after initial studies have demonstrated some form of biological activity.
Conclusion and Prospective Research Directions for 5,6 Dimethoxy 1,2 Dihydro 3h Indazol 3 One
Synthesis of Current Knowledge on the Chemical Compound
Currently, there is a limited body of research focused exclusively on 5,6-Dimethoxy-1,2-dihydro-3H-indazol-3-one. However, the synthesis of a closely related precursor, 1,2-Di-tert-butyl 5,6-dimethoxy-1H-indazole-1,2-(3H)-dicarboxylate, has been successfully achieved through a copper(I)-mediated one-pot reaction. nih.gov This documented synthesis provides a strong foundation for the eventual preparation of the target compound, likely involving a deprotection step to remove the tert-butylcarbonyl groups.
General synthetic strategies for the broader indazolone class are well-established and offer potential pathways to this compound. These methods include photochemical approaches utilizing o-nitrobenzyl alcohols and various transition-metal-catalyzed cyclization reactions. organic-chemistry.orgucdavis.edu The presence of the methoxy (B1213986) groups at the 5 and 6 positions is anticipated to influence the electronic properties of the benzene (B151609) ring, which may necessitate optimization of existing synthetic protocols.
The potential biological activities of this compound can be inferred from studies on other indazolone derivatives. The indazolone core is a recognized pharmacophore, with various substituted analogs exhibiting a wide spectrum of biological effects, including antimicrobial, anticancer, and antihyperglycemic properties. jmchemsci.comnih.gov The dimethoxy substitution pattern, in particular, is found in a number of biologically active molecules, suggesting that this specific compound could hold therapeutic potential.
Identified Challenges and Future Opportunities in Indazolone Research
The primary challenge in the study of this compound is the current lack of dedicated research. Overcoming this requires the development and optimization of a reliable and scalable synthetic route to the pure compound. Challenges in the synthesis may arise from the influence of the electron-donating methoxy groups on the reactivity of the aromatic ring and the potential for side reactions during cyclization and deprotection steps.
A significant opportunity lies in the thorough characterization of the physicochemical properties of this compound upon its successful synthesis. This foundational data is crucial for any subsequent biological evaluation. Furthermore, the exploration of its reactivity and the potential for further functionalization at various positions on the indazolone ring system opens avenues for the creation of a library of novel derivatives.
The broad biological activities associated with the indazolone scaffold present a major opportunity for future research. A systematic screening of this compound against a panel of biological targets, including various cancer cell lines, bacterial strains, and key enzymes, could uncover novel therapeutic applications.
| Research Area | Identified Challenges | Future Opportunities |
| Synthesis | Lack of a dedicated, optimized synthetic route. Potential for side reactions due to methoxy groups. | Adaptation of existing indazolone syntheses. Development of a scalable and efficient protocol. |
| Characterization | No available data on physicochemical properties. | Full spectroscopic and crystallographic characterization. |
| Biological Evaluation | No reported biological activity. | Screening for anticancer, antimicrobial, and other therapeutic activities. |
| Medicinal Chemistry | Limited structure-activity relationship (SAR) data. | Synthesis of derivatives to establish SAR and optimize biological activity. |
Horizon Scanning for Novel Research Avenues and Applications
Looking ahead, several novel research avenues and applications for this compound can be envisioned. The intersection of its indazolone core and dimethoxy substitution pattern suggests several promising directions.
One key area for future investigation is its potential as an inhibitor of specific kinases, a class of enzymes often implicated in cancer. The indazole nucleus is a common feature in many kinase inhibitors, and the electronic properties conferred by the dimethoxy groups could lead to selective binding to certain kinase active sites.
Another promising avenue is the exploration of its properties as a scaffold in materials science. The rigid, heterocyclic structure of the indazolone core could be exploited in the design of novel organic electronic materials or as a component in fluorescent probes for biological imaging, an application that has been explored with other heterocyclic compounds.
Furthermore, the potential for derivatization of the this compound core could lead to the development of new classes of compounds with tailored properties. For instance, the introduction of different substituents on the nitrogen atoms or the aromatic ring could modulate the compound's biological activity, solubility, and pharmacokinetic profile.
| Potential Research Avenue | Rationale | Potential Applications |
| Kinase Inhibition | The indazole scaffold is a known kinase inhibitor motif. | Anticancer therapeutics. |
| Materials Science | Rigid heterocyclic structure. | Organic light-emitting diodes (OLEDs), fluorescent probes. |
| Derivative Synthesis | Modifiable core structure. | Development of new therapeutic agents with improved properties. |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 5,6-Dimethoxy-1,2-dihydro-3H-indazol-3-one to improve yield and purity?
- Methodological Answer : Begin with a regioselective cyclization of substituted hydrazines with appropriate diketone precursors under acidic conditions. Use high-resolution mass spectrometry (HRMS) and /-NMR to confirm intermediate structures. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is recommended. For scalability, employ microwave-assisted synthesis to reduce reaction time and byproduct formation. Monitor reaction progress using thin-layer chromatography (TLC) with UV visualization .
Q. What analytical techniques are most reliable for characterizing the structural integrity of this compound?
- Methodological Answer : Combine X-ray crystallography (using SHELX software for structure refinement ) with spectroscopic methods:
- NMR : Assign methoxy () and carbonyl () signals in -NMR (δ ~160 ppm for carbonyl).
- FT-IR : Confirm the indazole ring via N-H stretching (~3400 cm) and C=O absorption (~1680 cm).
- HRMS : Validate molecular weight with <2 ppm error. Cross-reference data with computational predictions (e.g., Gaussian DFT calculations) .
Q. How can HPLC methods be adapted for quantifying this compound in complex matrices?
- Methodological Answer : Use a C18 reverse-phase column with a mobile phase of acetonitrile/water (70:30 v/v) containing 0.1% trifluoroacetic acid (TFA). Optimize detection at 254 nm (UV-Vis) based on the compound’s chromophore. Validate the method with spike-recovery experiments (≥95% recovery) and limit of detection (LOD) <0.1 µg/mL. For biological samples, employ solid-phase extraction (SPE) prior to analysis .
Advanced Research Questions
Q. How should researchers address contradictions in bioactivity data for this compound across different assay systems?
- Methodological Answer : Conduct a systematic review of assay conditions (e.g., cell line viability, solvent effects, incubation time). For example, discrepancies in IC values may arise from dimethyl sulfoxide (DMSO) concentration thresholds (>0.1% can induce cytotoxicity). Validate findings using orthogonal assays (e.g., enzymatic vs. cell-based). Apply statistical tools like Bland-Altman plots to assess inter-method variability .
Q. What strategies are effective for elucidating the pharmacological mechanism of this compound in kinase inhibition?
- Methodological Answer :
- Kinase Profiling : Use a panel of 50+ recombinant kinases (e.g., PKA, CDKs) at 1 µM ATP.
- Binding Studies : Perform surface plasmon resonance (SPR) to determine dissociation constants ().
- Molecular Docking : Model interactions using AutoDock Vina with crystal structures from the Protein Data Bank (PDB). Prioritize residues within 4 Å of the ligand-binding pocket .
Q. How can computational chemistry enhance the design of this compound derivatives with improved solubility?
- Methodological Answer : Use QSPR models to predict logP and aqueous solubility. Introduce polar substituents (e.g., -OH, -SOH) at the 2-position of the indazole ring while monitoring steric effects via molecular dynamics (MD) simulations. Validate predictions with experimental solubility assays in PBS (pH 7.4) .
Q. What advanced spectroscopic techniques resolve ambiguities in the tautomeric forms of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
